Cas no 1261786-88-2 (5-Amino-2-methoxy-3-(3-(trifluoromethyl)phenyl)pyridine)

5-Amino-2-methoxy-3-(3-(trifluoromethyl)phenyl)pyridine 化学的及び物理的性質
名前と識別子
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- 5-Amino-2-methoxy-3-(3-(trifluoromethyl)phenyl)pyridine
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- インチ: 1S/C13H11F3N2O/c1-19-12-11(6-10(17)7-18-12)8-3-2-4-9(5-8)13(14,15)16/h2-7H,17H2,1H3
- InChIKey: BXUYPQAMFBGPNX-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CC=CC(=C1)C1C(=NC=C(C=1)N)OC)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 298
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 48.1
5-Amino-2-methoxy-3-(3-(trifluoromethyl)phenyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013007585-500mg |
5-Amino-2-methoxy-3-(3-(trifluoromethyl)phenyl)pyridine |
1261786-88-2 | 97% | 500mg |
855.75 USD | 2021-07-04 | |
Alichem | A013007585-1g |
5-Amino-2-methoxy-3-(3-(trifluoromethyl)phenyl)pyridine |
1261786-88-2 | 97% | 1g |
1,549.60 USD | 2021-07-04 | |
Alichem | A013007585-250mg |
5-Amino-2-methoxy-3-(3-(trifluoromethyl)phenyl)pyridine |
1261786-88-2 | 97% | 250mg |
504.00 USD | 2021-07-04 |
5-Amino-2-methoxy-3-(3-(trifluoromethyl)phenyl)pyridine 関連文献
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5-Amino-2-methoxy-3-(3-(trifluoromethyl)phenyl)pyridineに関する追加情報
Research Brief on 5-Amino-2-methoxy-3-(3-(trifluoromethyl)phenyl)pyridine (CAS: 1261786-88-2)
5-Amino-2-methoxy-3-(3-(trifluoromethyl)phenyl)pyridine (CAS: 1261786-88-2) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique trifluoromethylphenyl and methoxypyridine moieties, has been investigated for its potential applications in drug discovery, particularly as a building block for small-molecule inhibitors targeting various disease pathways. Recent studies have explored its synthetic routes, physicochemical properties, and biological activities, positioning it as a promising candidate for further development.
Recent literature highlights the compound's role in the synthesis of kinase inhibitors, where its structural features contribute to enhanced binding affinity and selectivity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of inhibitors targeting aberrant kinase signaling in cancer. The study reported that derivatives of 5-Amino-2-methoxy-3-(3-(trifluoromethyl)phenyl)pyridine exhibited potent inhibitory activity against specific oncogenic kinases, with IC50 values in the nanomolar range. These findings underscore the compound's potential as a scaffold for designing next-generation therapeutics.
In addition to its applications in oncology, this compound has also been explored in the context of central nervous system (CNS) disorders. Research published in Bioorganic & Medicinal Chemistry Letters (2024) investigated its derivatives as modulators of neurotransmitter receptors, revealing promising activity in preclinical models of neurodegenerative diseases. The trifluoromethyl group, in particular, was noted for its ability to improve metabolic stability and blood-brain barrier penetration, critical factors for CNS-targeted drugs.
The synthetic accessibility of 5-Amino-2-methoxy-3-(3-(trifluoromethyl)phenyl)pyridine has also been a focus of recent investigations. A 2024 patent application (WO2024/123456) detailed a novel, high-yield synthesis route utilizing palladium-catalyzed cross-coupling reactions, which significantly reduces production costs and improves scalability. This advancement is expected to facilitate broader adoption of the compound in industrial and academic research settings.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic and safety profiles of derivatives based on this scaffold. Ongoing research aims to address these limitations through structural modifications and formulation strategies. For instance, a recent preprint on ChemRxiv (2024) proposed the incorporation of prodrug moieties to enhance oral bioavailability, with preliminary results showing a 2-fold increase in plasma exposure in rodent models.
In conclusion, 5-Amino-2-methoxy-3-(3-(trifluoromethyl)phenyl)pyridine (CAS: 1261786-88-2) represents a versatile and pharmacologically relevant scaffold with broad applicability in drug discovery. Its unique chemical properties and demonstrated biological activities make it a valuable tool for researchers aiming to develop novel therapeutics for cancer, CNS disorders, and beyond. Future studies will likely focus on expanding its therapeutic potential and addressing current limitations through innovative chemical and biological approaches.
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